molecular formula C10H10N2O3 B8395817 2-(2-Amino-5-benzoxazolyl) propionic acid

2-(2-Amino-5-benzoxazolyl) propionic acid

Cat. No. B8395817
M. Wt: 206.20 g/mol
InChI Key: HDUUQYYSHBWPJC-UHFFFAOYSA-N
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Patent
US03962452

Procedure details

Cyanogen bromide (1.06 g., 0.1 mole.) was added to a stirred suspension of 2-(3-amino-4-hydroxyphenyl) propionic acid (1.8 g., 0.1 mole.) in water (100 ml.). The suspension was stirred at room temperature for a further 41 hours. The pH of the suspension was adjusted to 4 by the addition of 50% w/v sodium hydroxide solution. The suspension was filtered and the solid was washed (x2) with small volumes of water. Recrystallisation of the solid from 50% aqueous methanol gave 2-(2-amino-5-benzoxazolyl) propionic acid (1.46 g.), m.p. 225°-229°C.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Br.[NH2:4][C:5]1[CH:6]=[C:7]([CH:12]([CH3:16])[C:13]([OH:15])=[O:14])[CH:8]=[CH:9][C:10]=1[OH:11].[OH-].[Na+]>O>[NH2:1][C:2]1[O:11][C:10]2[CH:9]=[CH:8][C:7]([CH:12]([CH3:16])[C:13]([OH:15])=[O:14])=[CH:6][C:5]=2[N:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
N#CBr
Name
Quantity
1.8 g
Type
reactant
Smiles
NC=1C=C(C=CC1O)C(C(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for a further 41 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The pH of the suspension was adjusted to 4 by the addition of 50%
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid was washed (x2) with small volumes of water
CUSTOM
Type
CUSTOM
Details
Recrystallisation of the solid from 50% aqueous methanol

Outcomes

Product
Details
Reaction Time
41 h
Name
Type
product
Smiles
NC=1OC2=C(N1)C=C(C=C2)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: CALCULATEDPERCENTYIELD 7.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.